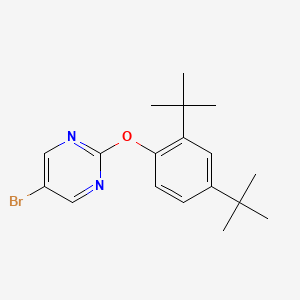
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine
Vue d'ensemble
Description
“5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine” is a chemical compound with the CAS Number: 1017788-99-6 . It has a molecular weight of 363.3 and its IUPAC name is 5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-Bromo-2,4-dichloropyrimidine with sodium tert-butoxide in dry THF . The reaction mixture is stirred for 5 hours at room temperature, then quenched with water and extracted with EtOAc .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound has a melting point of 117-120°C . It appears as a white to yellow solid .
Applications De Recherche Scientifique
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine: A Comprehensive Analysis
Medicinal Chemistry Research: This compound may be explored for its potential in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates. Its structural similarity to 2,4-Ditert butyl phenol, which has been studied for neurodegenerative diseases and cancer therapy applications, suggests possible research avenues .
Organic Synthesis: As a pyrimidine derivative, it could be used in organic synthesis reactions to create various complex molecules. Pyrimidine rings are common in many pharmaceuticals, suggesting a role in drug development .
Material Science: The compound’s unique structure could be investigated for its properties in material science, such as creating new polymers or coatings with specific characteristics.
Biochemistry Research: Researchers might study the compound’s interaction with biological molecules, which could lead to insights into enzyme inhibition or receptor binding.
Analytical Chemistry: It could serve as a standard or reagent in analytical chemistry to help identify or quantify other substances.
Agricultural Chemistry: There might be potential applications in agricultural chemistry for the development of new pesticides or herbicides based on pyrimidine derivatives.
Environmental Science: The compound’s breakdown products and their environmental impact could be an area of study, contributing to safer disposal practices.
Computational Chemistry: Computational studies could predict the compound’s reactivity and stability, aiding in the design of experiments and new compounds with desired properties .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H320, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propriétés
IUPAC Name |
5-bromo-2-(2,4-ditert-butylphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O/c1-17(2,3)12-7-8-15(14(9-12)18(4,5)6)22-16-20-10-13(19)11-21-16/h7-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQQDVNLUQDFHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2=NC=C(C=N2)Br)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650601 | |
| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
CAS RN |
1017788-99-6 | |
| Record name | 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



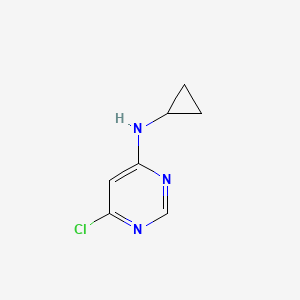
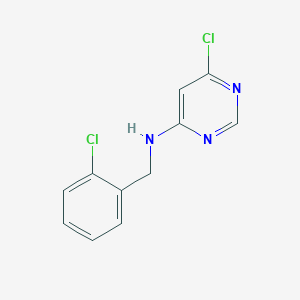
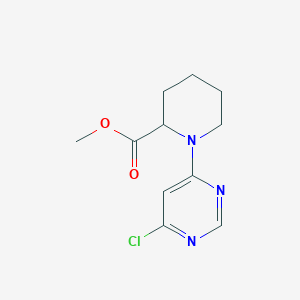

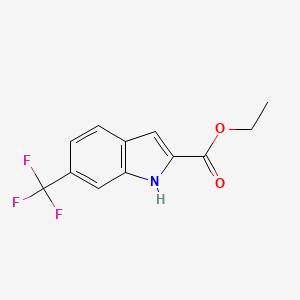

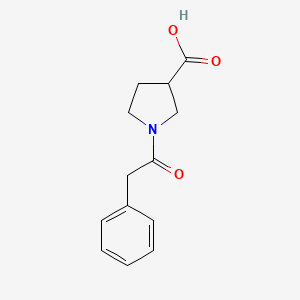
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]piperidine-4-carboxylic acid](/img/structure/B1370898.png)
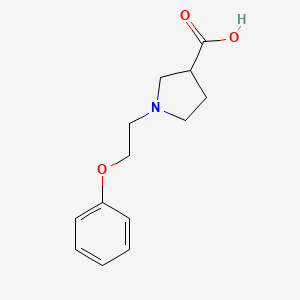
![1-[(Butylcarbamoyl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370900.png)
![1-[(Ethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370901.png)
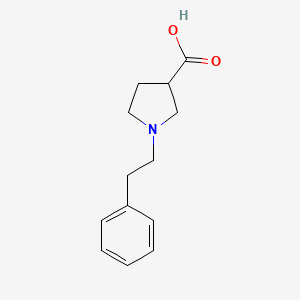
![1-[2-Oxo-2-(piperidin-1-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1370903.png)
![7-Methyl-4,5-dihydrothieno[2,3-e]-[1]benzothiophene-2-carboxylic acid](/img/structure/B1370907.png)